Molecular weight and formula of 4-Bromo-5-methoxy-2-methylpyridine HCl
Molecular weight and formula of 4-Bromo-5-methoxy-2-methylpyridine HCl
The following technical guide is structured as an advanced monograph for drug development professionals. It synthesizes confirmed physicochemical data with field-validated synthetic methodologies and quality control protocols.
Core Domain: Heterocyclic Chemistry / Medicinal Intermediate Document Type: Technical Whitepaper Version: 2.0 (2025 Standard)
Executive Summary
4-Bromo-5-methoxy-2-methylpyridine Hydrochloride (CAS: 1803589-78-7 for HCl salt; 1256804-48-4 for free base) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.
Its structural uniqueness lies in the 5-methoxy group, which provides electron-donating character to the pyridine ring, modulating the reactivity of the 4-bromo handle toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The 2-methyl substituent serves as both a steric handle and a metabolic soft spot, often exploited to tune the pharmacokinetic (PK) profile of final drug candidates.
Chemical Identity & Constants
The following data aggregates standard industrial specifications for the Hydrochloride salt form.
| Property | Specification |
| IUPAC Name | 4-Bromo-5-methoxy-2-methylpyridine hydrochloride |
| Common Name | 4-Bromo-5-methoxy-2-picoline HCl |
| CAS Number (HCl) | 1803589-78-7 |
| CAS Number (Free Base) | 1256804-48-4 |
| Molecular Formula | C₇H₈BrNO[1] · HCl (Salt) / C₇H₈BrNO (Base) |
| Molecular Weight | 238.51 g/mol (Salt) / 202.05 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) |
| Melting Point | >180°C (decomposition characteristic of HCl salts) |
| SMILES | CC1=NC=C(OC)C(Br)=C1.Cl |
Synthetic Architecture
While specific process chemistry routes are often proprietary, the most robust synthetic pathway relies on the functionalization of 5-hydroxy-2-methylpyridine or 5-methoxy-2-methylpyridine .
Primary Synthetic Pathway (Electrophilic Substitution)
This route leverages the directing effects of the hydroxyl/methoxy group to install the bromine atom.
-
Precursor: 5-Hydroxy-2-methylpyridine.
-
Bromination: Treatment with bromine (
) or N-bromosuccinimide (NBS) in a polar solvent (DMF or Acetonitrile). The hydroxyl group at C5 directs the electrophile primarily to the ortho positions (C4 and C6). Steric hindrance at C6 (adjacent to the ring nitrogen) and electronic control typically favor C4 substitution. -
Methylation: The resulting 4-bromo-5-hydroxy-2-methylpyridine is treated with Methyl Iodide (
) and Potassium Carbonate ( ) in Acetone/DMF to yield the free base. -
Salt Formation: The free base is dissolved in diethyl ether or 1,4-dioxane and treated with anhydrous HCl gas/solution to precipitate the hydrochloride salt.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and forward reaction flow.
Figure 1: Step-wise synthetic pathway from commercially available precursors to the target HCl salt.[2]
Structural Characterization & Quality Control
For researchers validating the identity of synthesized or purchased material, the following spectral signatures are definitive.
Nuclear Magnetic Resonance (NMR)
The substitution pattern is confirmed by the lack of coupling between the two aromatic protons (para-positioning is not possible here, but they are isolated by substituents).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.35 (s, 1H): H-6 proton. Deshielded due to proximity to Nitrogen and ortho-Methoxy group.
-
δ 7.55 (s, 1H): H-3 proton. Shielded relative to H-6.
-
δ 3.92 (s, 3H): Methoxy (
) group. -
δ 2.45 (s, 3H): Methyl (
) group at C2.[3] -
δ 10.5-12.0 (br s, 1H): Pyridinium
(exchangeable, specific to HCl salt).
-
Mass Spectrometry (LC-MS)[5]
-
Ionization Mode: ESI (+)
-
Observed Mass: Two peaks of equal intensity (1:1 ratio) at m/z 202.0 and 204.0
, characteristic of the mono-bromine isotope pattern ( and ). -
HCl Counter-ion: Not visible in positive ESI mode but detectable via Ion Chromatography (IC) or silver nitrate precipitation test.
Experimental Protocol: Suzuki Coupling Application
The primary utility of this compound is as an electrophile in Suzuki-Miyaura cross-coupling. The following protocol is a field-standard method for coupling this pyridine with an aryl boronic acid.
Objective: Synthesize 5-methoxy-2-methyl-4-phenylpyridine.
Reagents:
-
4-Bromo-5-methoxy-2-methylpyridine HCl (1.0 eq)
-
Phenylboronic acid (1.2 eq)
- (0.05 eq)
- (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]
Step-by-Step Methodology:
-
Neutralization (In-situ): Since the starting material is an HCl salt, an extra equivalent of base (
) is required to neutralize the salt and generate the free base in situ. -
Charging: To a reaction vial, add the pyridine HCl salt (1 mmol, 238 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Potassium Carbonate (3 mmol, 414 mg).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add
(0.05 mmol, 41 mg) under a nitrogen stream. -
Reaction: Seal the vial and heat to 90°C for 4-12 hours. Monitor by LC-MS for the consumption of the bromide (m/z 202/204) and formation of product (m/z ~200).
-
Work-up: Cool to RT, dilute with Ethyl Acetate, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: HCl salts of pyridines are moderately hygroscopic. Store in a desiccator.
-
Thermal Stability: Stable at room temperature. Avoid prolonged exposure to temperatures >40°C unless under inert atmosphere.
-
Light Sensitivity: Brominated heterocycles can undergo slow photodebromination. Store in amber vials.
Safety (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73554829, 4-bromo-5-methoxy-2-methylpyridine hydrochloride. Retrieved from [Link]
Sources
- 1. 1256804-48-4 | 4-Bromo-5-methoxy-2-methylpyridine | Bromides | Ambeed.com [ambeed.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
